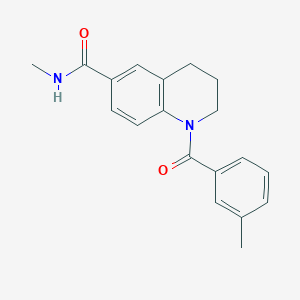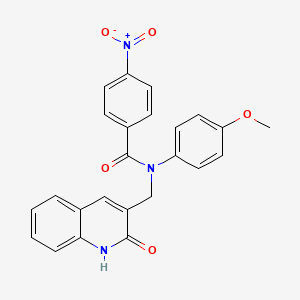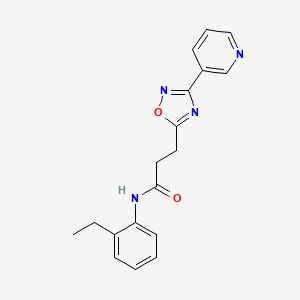
2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide, also known as OPA-15406, is a compound that has gained attention in the field of scientific research due to its potential pharmacological properties. OPA-15406 is a synthetic compound that belongs to the class of oxadiazole derivatives.
Mecanismo De Acción
The mechanism of action of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide involves the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins, mediators of inflammation. 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide also activates the caspase-3 pathway, which leads to apoptosis in cancer cells. The neuroprotective effects of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide are thought to be mediated by its ability to reduce oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been found to induce apoptosis in cancer cells and to have neuroprotective effects in animal models of Parkinson's disease. 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide is its ability to inhibit COX-2 activity, which makes it a potential candidate for the treatment of inflammatory diseases. Another advantage is its ability to induce apoptosis in cancer cells, which makes it a potential candidate for the treatment of cancer. However, one limitation of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
For the research on 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide include investigating its potential therapeutic effects in animal models of inflammatory diseases and cancer. Further studies are also needed to determine the optimal dosage and administration route for 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide. Additionally, the neuroprotective effects of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide need to be further explored in animal models of neurodegenerative diseases. The development of more soluble derivatives of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide could also be a promising direction for future research.
Métodos De Síntesis
The synthesis of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide involves the reaction of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol and N-(1-phenylethyl)acetamide in the presence of a base. The reaction takes place in a solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures. The yield of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Aplicaciones Científicas De Investigación
2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide has been studied for its potential pharmacological properties such as anti-inflammatory, analgesic, and anti-cancer effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide has also been found to induce apoptosis (cell death) in cancer cells by activating the caspase-3 pathway. Additionally, 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Propiedades
IUPAC Name |
N-(1-phenylethyl)-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-17(18-9-4-2-5-10-18)25-22(28)16-29-21-14-8-13-20(15-21)24-26-23(27-30-24)19-11-6-3-7-12-19/h2-15,17H,16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDCRFAKIAGQQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC2=CC=CC(=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylethyl)-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dichlorophenyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B7714599.png)
![2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N,N-diethylacetamide](/img/structure/B7714601.png)

![7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane](/img/structure/B7714618.png)




![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7714655.png)

![3-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B7714674.png)
![N'-[(Z)-(2H-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B7714682.png)

